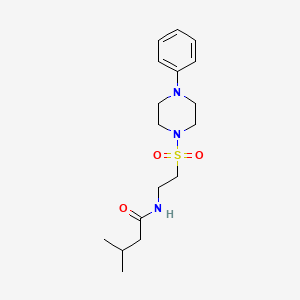

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” is a compound with the molecular formula C17H27N3O3S. It is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide .

Synthesis Analysis

The synthesis of this compound involves the coupling reaction of the 3-methyl- or 3,3-dimethyl-2-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids with appropriately substituted secondary amines in the presence of the N,N-carbonyldiimidazole reagent .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases, such as PubChem . The molecular weight of this compound is 353.48.Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of new hybrid compounds with anticonvulsant and antinociceptive activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases, such as PubChem . The molecular weight of this compound is 353.48.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has demonstrated that hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, sharing structural similarities with the compound , exhibit significant anticonvulsant activities. These compounds were synthesized to combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models without impairing motor coordination in animals, indicating a potentially better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Heterocyclic Synthesis

The compound and its derivatives have been utilized in the synthesis of novel polyfunctionally substituted pyridine and pyrazole derivatives, showcasing their versatility in organic chemistry. Such synthetic approaches allow for the creation of complex molecules with potential applications in drug development and other fields of chemistry (Hussein et al., 2008).

Antimicrobial Activity

Studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally related to the compound in focus, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Insecticidal Activity

The research into sulfoxaflor, a novel insecticide targeting sap-feeding pests, presents a case where structurally related compounds show broad-spectrum efficacy against various insect pests. This highlights the potential of such compounds in agricultural applications, providing an alternative to existing pest control methods without cross-resistance issues (Zhu et al., 2011).

Desalination and Water Treatment

The synthesis and characterization of novel polymeric materials incorporating similar sulfonamide structures have been explored for applications in desalination and water treatment. These studies indicate the compound's potential utility in enhancing the performance of membrane technologies for water purification (Padaki et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. In a healthy brain, AChE hydrolyzes acetylcholine. When ache is inhibited, acetylcholine accumulates, leading to enhanced cholinergic neurotransmission . This can have downstream effects on cognitive function, potentially alleviating symptoms of diseases like Alzheimer’s .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission . This can lead to improved cognitive function, making this compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-15(2)14-17(21)18-8-13-24(22,23)20-11-9-19(10-12-20)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZVDVBVSMSJEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)

![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)

![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)